Fenamiphos 90per cent
Fenamiphos 90per cent
Fenamiphos appears as brown waxy solid or colorless solid. Used as a nematocide. (EPA, 1998)
Fenamiphos, also known as nemacur or bay sra 3886, belongs to the class of organic compounds known as phenoxy compounds. These are aromatic compounds contaning a phenoxy group. Fenamiphos exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fenamiphos is primarily located in the membrane (predicted from logP). Fenamiphos can be biosynthesized from 4-(methylsulfanyl)-m-cresol. Fenamiphos is a potentially toxic compound.
Fenamiphos is a phosphoramidate ester, an organophosphate insecticide and an organophosphate nematicide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical and an acaricide. It derives from a 4-(methylsulfanyl)-m-cresol.
Fenamiphos, also known as nemacur or bay sra 3886, belongs to the class of organic compounds known as phenoxy compounds. These are aromatic compounds contaning a phenoxy group. Fenamiphos exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fenamiphos is primarily located in the membrane (predicted from logP). Fenamiphos can be biosynthesized from 4-(methylsulfanyl)-m-cresol. Fenamiphos is a potentially toxic compound.
Fenamiphos is a phosphoramidate ester, an organophosphate insecticide and an organophosphate nematicide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical and an acaricide. It derives from a 4-(methylsulfanyl)-m-cresol.
Brand Name:
Vulcanchem
CAS No.:
22224-92-6
VCID:
VC0133129
InChI:
InChI=1S/C13H22NO3PS/c1-6-16-18(15,14-10(2)3)17-12-7-8-13(19-5)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)
SMILES:
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C
Molecular Formula:
C13H22NO3PS
Molecular Weight:
303.36 g/mol
Fenamiphos 90per cent
CAS No.: 22224-92-6
Reference Standards
VCID: VC0133129
Molecular Formula: C13H22NO3PS
Molecular Weight: 303.36 g/mol
CAS No. | 22224-92-6 |
---|---|
Product Name | Fenamiphos 90per cent |
Molecular Formula | C13H22NO3PS |
Molecular Weight | 303.36 g/mol |
IUPAC Name | N-[ethoxy-(3-methyl-4-methylsulfanylphenoxy)phosphoryl]propan-2-amine |
Standard InChI | InChI=1S/C13H22NO3PS/c1-6-16-18(15,14-10(2)3)17-12-7-8-13(19-5)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15) |
Standard InChIKey | ZCJPOPBZHLUFHF-UHFFFAOYSA-N |
SMILES | CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C |
Canonical SMILES | CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C |
Boiling Point | Decomposes (NTP, 1992) Decomposes |
Colorform | Colorless crystals Off-white to tan, waxy solid |
Density | 1.14 at 39-120 °F (NTP, 1992) 1.15 g/cu cm at 15 °C 1.15 g/cm³ 1.14 at 39-120°F 1.14 |
Melting Point | 121 °F (EPA, 1998) 49.0 °C 49 °C 49°C 49.2 °C 121°F |
Physical Description | Fenamiphos appears as brown waxy solid or colorless solid. Used as a nematocide. (EPA, 1998) Solid COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. Off-white to tan, waxy solid. Off-white to tan, waxy solid. [insecticide] [Note: Found commercially as a granular ingredient (5-15%) or in an emulsifiable concentrate (400 g/l).] |
Description | Fenamiphos appears as brown waxy solid or colorless solid. Used as a nematocide. (EPA, 1998) Fenamiphos, also known as nemacur or bay sra 3886, belongs to the class of organic compounds known as phenoxy compounds. These are aromatic compounds contaning a phenoxy group. Fenamiphos exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, fenamiphos is primarily located in the membrane (predicted from logP). Fenamiphos can be biosynthesized from 4-(methylsulfanyl)-m-cresol. Fenamiphos is a potentially toxic compound. Fenamiphos is a phosphoramidate ester, an organophosphate insecticide and an organophosphate nematicide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical and an acaricide. It derives from a 4-(methylsulfanyl)-m-cresol. |
Shelf Life | In laboratory conditions, fenamiphos is stable at pH 5-7. |
Solubility | less than 1 mg/mL at 69° F (NTP, 1992) 0.00 M In water, 400 mg/L at 20 °C In water, 329 mg/L at 20 °C In dichloromethane, isopropanol, toluene > 200; hexane 10-20 (all in g/L, 20 °C) Soluble in organic solvents 0.329 mg/mL at 20 °C Solubility in water, g/100ml: 0.03 0.03% |
Synonyms | N-(1-Methylethyl)phosphoramidic Acid Ethyl 3-Methyl-4-(methylthio)phenyl Ester; Isopropylphosphoramidic Acid Ethyl 4-(Methylthio)-m-tolyl Ester; B 68138; BAY 68138; Bayer 68138; Ethyl 3-Methyl-4-(methylthio)phenyl (1-Methylethyl)_x000B_phosphoramidate; Eth |
Vapor Pressure | 9.8e-09 mm Hg at 86 °F (EPA, 1998) 1.00e-06 mmHg 9.0X10-6 mm Hg at 20 °C Vapor pressure, Pa at 30 °C: 0.00005 mmHg |
PubChem Compound | 31070 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume